(2S,4S)-Sacubitril
Descripción general
Descripción
(2S,4S)-Sacubitril is a useful research compound. Its molecular formula is C24H29NO5 and its molecular weight is 411.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Mode of Action
It’s worth noting that the compound’s interaction with its targets could potentially lead to significant biochemical changes .
Biochemical Pathways
It’s plausible that the compound could influence various pathways, leading to downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
It’s plausible that the compound could have significant effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2S,4S)-Sacubitril. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets and its overall effectiveness .
Actividad Biológica
(2S,4S)-Sacubitril, a prodrug component of sacubitril/valsartan (Entresto), is primarily recognized for its role as an angiotensin receptor-neprilysin inhibitor (ARNI) in the treatment of heart failure with reduced ejection fraction (HFrEF). This article delves into the biological activity of this compound, supported by clinical trials, case studies, and relevant research findings.
This compound functions by inhibiting neprilysin, an enzyme responsible for the degradation of natriuretic peptides. By preventing the breakdown of these peptides, sacubitril enhances their levels in the bloodstream, leading to vasodilation and natriuresis. This mechanism is crucial in managing heart failure as it reduces cardiac workload and improves hemodynamic status.
Key Clinical Trials
- PARADIGM-HF Trial : This landmark trial demonstrated that sacubitril/valsartan significantly reduced cardiovascular mortality and hospitalization rates compared to enalapril in patients with HFrEF. The trial reported a 20% reduction in the risk of death from cardiovascular causes and a 21% reduction in hospitalizations for heart failure among those treated with sacubitril/valsartan .
- LIFE Study : A phase 4 trial assessing sacubitril/valsartan in advanced heart failure showed a significant reduction in NT-proBNP levels, indicating improved cardiac function. The study highlighted that patients experienced fewer hospital readmissions compared to traditional therapies .
- PARAMOUNT Trial : This phase II trial focused on patients with preserved ejection fraction and showed that sacubitril/valsartan effectively reduced NT-proBNP levels and improved left atrial remodeling over 36 weeks .
Hemodynamic Improvements
Studies have shown that treatment with this compound leads to significant hemodynamic improvements:
- Reduction in Blood Pressure : Patients treated with sacubitril/valsartan exhibited lower systolic and diastolic blood pressure compared to those on standard therapy .
- Enhanced Cardiac Output : The drug has been associated with increased cardiac output due to its vasodilatory effects .
Anti-inflammatory Properties
This compound also exhibits anti-inflammatory effects:
- Cytokine Reduction : It significantly lowers levels of pro-inflammatory cytokines such as TNF-α and IL-6 in patients with HFrEF .
- Inhibition of Oxidative Stress : The compound reduces oxidative stress markers by enhancing the expression of antioxidant enzymes .
Case Studies
- Real-world Evidence : A study involving 727 patients demonstrated that sacubitril/valsartan improved hemodynamic status and quality of life metrics significantly compared to conventional therapies .
- Long-term Outcomes : In a retrospective analysis of patient records, those treated with sacubitril/valsartan had lower rates of all-cause readmissions at 30 days post-discharge compared to those receiving ACE inhibitors or ARBs .
Data Summary
Study | Population | Outcome Measures | Key Findings |
---|---|---|---|
PARADIGM-HF | HFrEF patients | CV mortality, HF hospitalization | 20% reduction in mortality |
LIFE Study | Advanced HF patients | NT-proBNP levels | Significant reduction in NT-proBNP |
PARAMOUNT | Preserved EF patients | Hemodynamic status | Improved left atrial remodeling |
Propiedades
IUPAC Name |
4-[[(2S,4S)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO5/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28)/t17-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNXFZCZUAOOQC-UWJYYQICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901127620 | |
Record name | α-Ethyl (αS,γS)-γ-[(3-carboxy-1-oxopropyl)amino]-α-methyl[1,1′-biphenyl]-4-pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901127620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149709-63-7 | |
Record name | α-Ethyl (αS,γS)-γ-[(3-carboxy-1-oxopropyl)amino]-α-methyl[1,1′-biphenyl]-4-pentanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149709-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-Ethyl (αS,γS)-γ-[(3-carboxy-1-oxopropyl)amino]-α-methyl[1,1′-biphenyl]-4-pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901127620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.